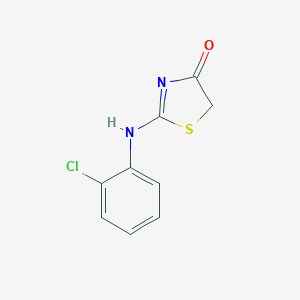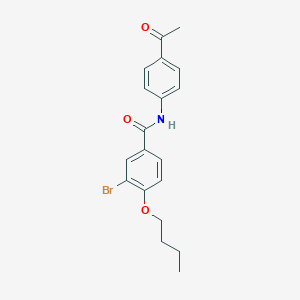
2-(2-chloroanilino)-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroanilino)-1,3-thiazol-4-one, also known as CTZ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. CTZ is a derivative of thiazole, which is a five-membered ring that contains both sulfur and nitrogen atoms. The chloroaniline group in CTZ is a common substituent that has been found to impart various biological activities to the molecule.
作用机制
The mechanism of action of 2-(2-chloroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various targets in the cell. 2-(2-chloroanilino)-1,3-thiazol-4-one has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. These molecules are important mediators of the inflammatory response. 2-(2-chloroanilino)-1,3-thiazol-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-(2-chloroanilino)-1,3-thiazol-4-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of prostaglandins and leukotrienes, which are important mediators of the inflammatory response. 2-(2-chloroanilino)-1,3-thiazol-4-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade. The compound has been shown to inhibit the growth of various microbial strains by interfering with their metabolic pathways.
实验室实验的优点和局限性
2-(2-chloroanilino)-1,3-thiazol-4-one has several advantages as a research tool. The compound is readily available and can be synthesized in large quantities. 2-(2-chloroanilino)-1,3-thiazol-4-one has been extensively studied and its biological activities are well characterized. However, the compound also has some limitations. 2-(2-chloroanilino)-1,3-thiazol-4-one is not very soluble in water, which can limit its use in some experiments. The compound can also exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.
未来方向
There are several future directions for the study of 2-(2-chloroanilino)-1,3-thiazol-4-one. One area of research could be the development of analogs of 2-(2-chloroanilino)-1,3-thiazol-4-one that exhibit improved pharmacological properties. Another area of research could be the investigation of the molecular targets of 2-(2-chloroanilino)-1,3-thiazol-4-one. The mechanism of action of 2-(2-chloroanilino)-1,3-thiazol-4-one is not fully understood, and further studies could help to elucidate the molecular pathways involved. 2-(2-chloroanilino)-1,3-thiazol-4-one could also be studied in combination with other drugs to investigate potential synergistic effects. Finally, the use of 2-(2-chloroanilino)-1,3-thiazol-4-one in animal models could be explored to investigate its potential therapeutic applications.
合成方法
The synthesis of 2-(2-chloroanilino)-1,3-thiazol-4-one involves the reaction of 2-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate that undergoes cyclization to form the thiazole ring. The yield of 2-(2-chloroanilino)-1,3-thiazol-4-one can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
科学研究应用
2-(2-chloroanilino)-1,3-thiazol-4-one has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects. The compound has been studied extensively for its potential applications in drug discovery and development. 2-(2-chloroanilino)-1,3-thiazol-4-one has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.
属性
分子式 |
C9H7ClN2OS |
|---|---|
分子量 |
226.68 g/mol |
IUPAC 名称 |
2-(2-chloroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
InChI 键 |
WSJNVJNVVOOKGP-UHFFFAOYSA-N |
手性 SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
规范 SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)



![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)